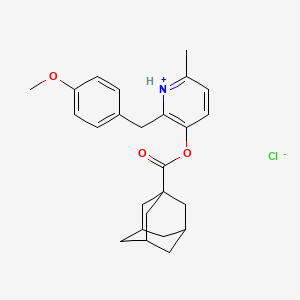
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a family of enzymes that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes. The inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity by 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride leads to the modulation of these cellular processes, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride depend on the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. It has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments include its potent and selective inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to identify the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which can lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the development of new 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors with improved potency, selectivity, and safety profiles is an important area of research.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the reaction of 2-(4-methoxybenzyl)-6-methyl-3-pyridinol with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in vitro and in vivo, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors and to identify potential therapeutic targets for the treatment of various diseases.
Propriétés
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3.ClH/c1-16-3-8-23(22(26-16)12-17-4-6-21(28-2)7-5-17)29-24(27)25-13-18-9-19(14-25)11-20(10-18)15-25;/h3-8,18-20H,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWBTHBMHQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Adamantylcarbonyl)oxy]-2-(4-methoxybenzyl)-6-methylpyridinium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
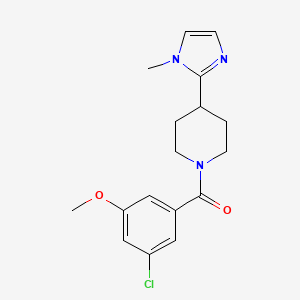
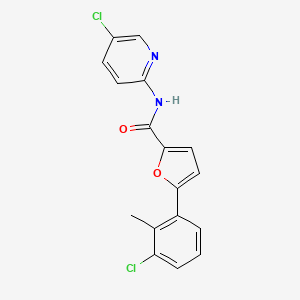
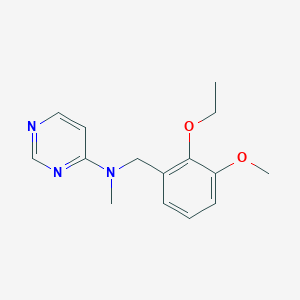
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
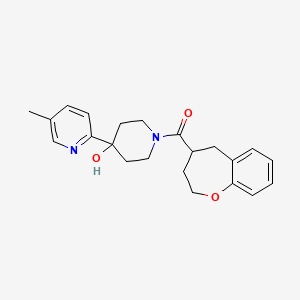
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
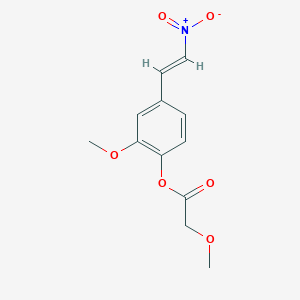
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)